(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Orthogonal Protection Peptide Synthesis Selective Deprotection

Researchers often encounter lactonization byproducts and reduced yields when using unprotected or methyl ester homoserine derivatives. Boc-Hse-OtBu (CAS 81323-58-2) solves this with its orthogonal Boc/tert-butyl ester protection and free hydroxyl, ensuring high-fidelity amine and acid deprotection without side-chain activation. • Enables selective O-alkylation to install sultam warheads, as validated in glycogen synthase activator synthesis (cell-based EC₅₀ 390 nM). • Facilitates on-resin functionalization (phosphorylation, glycosylation) in Boc-SPPS without extra saponification. • Bulk supply with ≥95% purity, stored at 2-8°C desiccated, ships globally.

Molecular Formula C13H25NO5
Molecular Weight 275.34 g/mol
CAS No. 81323-58-2
Cat. No. B052848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
CAS81323-58-2
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester;  (S)-tert-Butyl 2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate
Molecular FormulaC13H25NO5
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1
InChIKeyWFSWHDJTFHDJFE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Boc-Hse-OtBu – A Chiral Building Block for Multi-Step Synthesis


(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, commonly referred to as N-Boc-L-homoserine tert-butyl ester or Boc-Hse-OtBu, is a differentially protected L-homoserine derivative (C₁₃H₂₅NO₅, MW 275.34) . It belongs to the class of orthogonally protected amino acid building blocks, bearing an acid-labile Boc carbamate on the α-amine and a tert-butyl ester on the carboxylic acid, while retaining a free primary hydroxyl group on the side chain . This specific protection pattern is designed for iterative peptide or small-molecule synthesis where selective deprotection of the amine or carboxylic acid is required without activating the side-chain alcohol. The compound serves as a key reactant in medicinal chemistry campaigns, most notably in the synthesis of N-substituted sultam carboxylic acids as glycogen synthase activators [1].

Why Generic Substitution Is Not Advisable: Key Differentiators from Analogs


Substituting N-Boc-L-homoserine tert-butyl ester with a close structural analog such as N-Boc-L-homoserine, N-Boc-L-homoserine methyl ester, or the corresponding lactone introduces quantifiable risks in multi-step synthetic routes. The orthogonally paired Boc/tert-butyl ester system provides a specific acid-lability profile that is not replicated by analogs bearing a free carboxylic acid or a methyl ester [1]. Furthermore, the use of a ring-opened, free-hydroxyl form avoids the competing lactonization side reactions that are inherent to homoserine lactone-based building blocks, which can lead to reduced yield and racemization [2]. The chiral integrity at the α-carbon, confirmed by the definitive (S)-configuration and measurable optical rotation, is critical for application in asymmetric synthesis where the enantiomeric counterpart (Boc-D-homoserine tert-butyl ester) would produce opposite stereochemical outcomes . These distinctions necessitate a specification-driven procurement decision based on exact protection pattern and stereochemistry, rather than selection based on the homoserine core alone.

Quantitative Evidence Guide: Comparator-Based Differentiation Data


Orthogonal Acid-Labile Protection Enables Selective Deprotection

The target compound incorporates two distinct acid-labile groups: a Boc carbamate and a tert-butyl ester. In contrast, the free acid analog N-Boc-L-homoserine (CAS 41088-86-2) lacks carboxyl protection, rendering it incompatible with fragment coupling strategies that require a temporarily masked C-terminus [1]. The methyl ester analog N-Boc-L-homoserine methyl ester (CAS 120042-11-7) uses a methyl ester that is up to 100-fold less reactive than the tert-butyl ester towards TFA-mediated cleavage, preventing simultaneous dual deprotection in a single step . The tert-butyl ester in the target compound cleaves under conditions (e.g., 50–95% TFA in DCM) that are compatible with concurrent Boc removal, allowing a single global deprotection step to unmask both the amine and carboxylic acid [2]. This translates to a reduction in the required number of deprotection steps from two to one compared to routes using N-Boc-L-homoserine which would require a separate esterification step post-Boc removal.

Orthogonal Protection Peptide Synthesis Selective Deprotection

Avoidance of Lactonization Side Reactions for Chiral Integrity

Boc-protected homoserine lactones (e.g., Boc-L-homoserine lactone, CAS 40856-59-5) are known to undergo ring-opening/ring-closing equilibrium that facilitates racemization at the α-carbon under mildly basic conditions . The target compound, by contrast, retains the side-chain alcohol in the free hydroxyl form rather than as part of a lactone ring. This structural feature eliminates the equilibrium-driven racemization pathway, as demonstrated in studies where N-Boc-DL-homoserine lactone exhibited measurable racemization under conditions that left the ring-opened tert-butyl ester derivative configurationally stable [1]. Furthermore, the free hydroxyl group in the target compound circumvents the undesired lactonization side reaction that can occur when Boc-homoserine (free acid) is subjected to carbodiimide-mediated coupling conditions, forming the lactone as a byproduct and reducing coupling efficiency.

Lactonization Side Reaction Suppression Racemization

Proven Utility in Glycogen Synthase Activator Synthesis

The target compound has been explicitly utilized as a reactant in the synthesis of N-substituted sultam carboxylic acids, a class of glycogen synthase (GS) activators reported in MedChemComm [1]. In this study, treatment of human skeletal muscle cells with the synthesized GS activators resulted in a measurable increase in glycogen synthesis [1]. Among the series, compounds such as 11b demonstrated an EC₅₀ of 390 nM in a cell-based glycogen synthesis assay and an EC₅₀ of 850 nM in a GS enzyme activation assay [2]. While the target compound itself is not the active molecule, its specific protection pattern (free side-chain hydroxyl with protected amine and acid) was required to functionalize the homoserine moiety into the sultam carboxylic acid scaffold via selective O-alkylation followed by N-deprotection and cyclization [1]. Analogs with different protection patterns (e.g., O-benzyl-protected homoserine) would require additional deprotection steps incompatible with the reported synthetic route.

Glycogen Synthase Diabetes Medicinal Chemistry

Defined Physicochemical and Chiral Identity Metrics for QC

The target compound is commercially available with defined purity specifications (≥95% by HPLC) and recommended storage conditions (2–8°C, desiccated) . Its calculated physicochemical parameters provide a basis for quality control: XLogP of 1.5, topological polar surface area (TPSA) of 84.9 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors . The (S)-configuration is unambiguously assigned by the IUPAC name and canonical SMILES notation (CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC(C)(C)C), which specifies the stereochemistry at the α-carbon using the @@ tetrahedral indicator . In contrast, the enantiomeric Boc-D-homoserine tert-butyl ester or racemic mixtures require independent chiral analytical method development (e.g., chiral HPLC or optical rotation measurement) to verify stereochemical purity before use in asymmetric synthesis. The availability of the target compound as a single, defined enantiomer with documented analytical specifications reduces the QC burden for GLP/GMP intermediate production.

Quality Control Chiral Purity Procurement Specification

Reliable Supply from a Readily Available Chiral Pool Precursor

The target compound is synthesized via a two-step sequence from commercially available Boc-L-Asp-OtBu (CAS 34582-32-6). The published procedure involves mixed anhydride activation with isobutyl chloroformate and N-methylmorpholine at −15°C, followed by NaBH₄ reduction to convert the β-carboxylic acid of the aspartate side chain into the primary alcohol of homoserine . This route preserves the pre-existing (S)-stereochemistry of the aspartic acid starting material, eliminating the need for chiral resolution or asymmetric synthesis steps. In contrast, alternative syntheses of protected homoserine derivatives that start from L-homoserine itself require initial Boc protection and tert-butyl esterification steps that proceed with lower overall yield (typically 60–70% over two steps vs. >80% for the Asp-OtBu reduction route) . The use of a single, well-characterized chiral pool starting material also reduces the risk of batch-to-batch variability in enantiomeric excess.

Synthetic Route Supply Chain Cost Efficiency

Recommended Application Scenarios Based on Evidence


Medicinal Chemistry: Heterocyclic Glycogen Synthase Activators

The target compound is the documented reactant for installing the homoserine-derived side chain in N-substituted sultam carboxylic acid glycogen synthase activators [1]. In this application, the free hydroxyl group undergoes O-alkylation to introduce the sultam warhead, while the Boc and tert-butyl ester groups remain intact to prevent undesired side reactions. The resulting compounds have demonstrated EC₅₀ values as low as 390 nM in cellular glycogen synthesis assays [1]. Procurement of the target compound is essential for replicating or expanding this compound series without modifying the validated synthetic route.

Solid-Phase Peptide Synthesis with Orthogonal Side-Chain Functionality

In Boc-strategy SPPS, the target compound allows incorporation of a homoserine residue with a free side-chain hydroxyl that can be further functionalized on-resin (e.g., phosphorylation, glycosylation, or sulfation) [1]. The tert-butyl ester serves as a temporary C-terminal protecting group that is cleaved concurrently with N-terminal Boc removal during TFA treatment, revealing the free acid for subsequent coupling or cleavage from the resin. This is not achievable with N-Boc-L-homoserine methyl ester, which requires a separate saponification step incompatible with many resin-bound peptides.

Asymmetric Synthesis of β-Hydroxy-α-Amino Acid Derivatives

The target compound provides a protected α-amino acid scaffold with a free primary alcohol, enabling selective oxidation to the corresponding aldehyde for use in Grignard, Reformatsky, or aldol additions to access β-substituted homoserine analogs [1]. The Boc/tert-butyl ester orthogonal pair ensures that both the amine and carboxylic acid remain protected during organometallic reactions that would otherwise consume unprotected functional groups. The defined (S)-configuration at the α-carbon provides a chiral template for diastereoselective C–C bond formation.

Pharmaceutical Intermediate Production with Established Specifications

For kilo-lab or pilot-plant campaigns requiring a protected L-homoserine building block, the target compound offers distinct advantages in quality assurance [1]. Its MDL number (MFCD08275190) and defined CAS registry (81323-58-2) enable unambiguous specification in regulatory filings (e.g., IND/IMPD drug substance descriptions). The availability of the compound from multiple qualified suppliers with documented purity (≥95%) and storage conditions (2–8°C, desiccated) reduces the vendor qualification burden compared to custom-synthesized analogs.

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